N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxyethyl chain and a thiophene-substituted piperidine moiety.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-22-11-7-18-16(21)15(20)17-6-10-19-8-4-13(5-9-19)14-3-2-12-23-14/h2-3,12-13H,4-11H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZYLMXDMZYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCN1CCC(CC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structural configuration, includes functional groups such as methoxyethyl and thiophen-2-yl, which influence its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 339.5 g/mol. The compound features an oxalamide linkage that connects two nitrogen-containing moieties, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₃S |
| Molecular Weight | 339.5 g/mol |
| CAS Number | 1428363-41-0 |
The mechanism of action of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological pathways. The presence of the thiophen-2-yl group allows for π-π interactions, enhancing binding affinity to target sites, while the piperidine moiety may contribute to receptor selectivity. The methoxyethyl group is believed to improve the compound's solubility and bioavailability, facilitating its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
Research has also explored the compound's anticancer potential. In cell line studies, it was observed to induce apoptosis in cancer cells through the activation of caspase pathways. The modulation of cell cycle progression was noted, indicating a dual mechanism involving both apoptotic and antiproliferative effects.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Analysis
A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations (≥50 µM), confirming its role in inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Features and Functional Groups
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Thiophene vs.
- Methoxyethyl vs. 16.101 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
